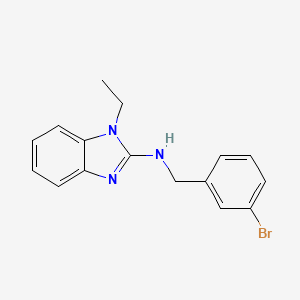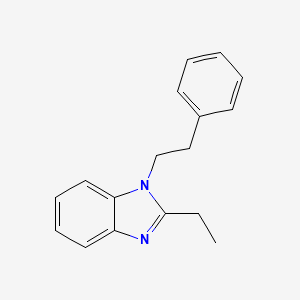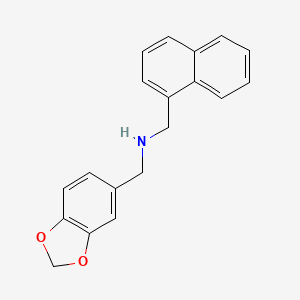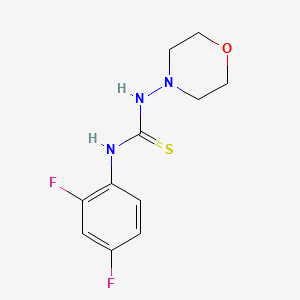
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BMS-986020, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Mechanism of Action
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide acts as a selective inhibitor of the chemokine receptor CXCR2, which is expressed on various immune cells and plays a critical role in the recruitment of neutrophils and other inflammatory cells to the site of inflammation. By blocking CXCR2, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide reduces the inflammatory response and prevents tissue damage.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, the drug has been shown to reduce the levels of pro-inflammatory cytokines in the blood, improve insulin sensitivity, and reduce body weight in obese mice.
Advantages and Limitations for Lab Experiments
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments, including its potent anti-inflammatory effects, selectivity for CXCR2, and relatively straightforward synthesis method. However, the drug's limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One possible direction is to investigate the drug's efficacy in clinical trials for the treatment of inflammatory diseases. Another direction is to explore the drug's potential for the treatment of other diseases, such as cancer, where CXCR2 has been implicated in tumor growth and metastasis. Additionally, further optimization of the drug's pharmacokinetic properties may improve its efficacy and reduce any potential side effects.
Conclusion:
In conclusion, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a promising small molecule drug candidate that has shown potent anti-inflammatory effects in preclinical models of inflammatory diseases. The drug's selectivity for CXCR2 and relatively straightforward synthesis method make it an attractive target for further research and development. Future studies will be needed to determine the drug's efficacy in clinical trials and explore its potential for the treatment of other diseases.
Synthesis Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with ethyl chloroacetate, followed by the reaction of the resulting ethyl 2-(4-tert-butylphenoxy)acetate with 4-pyridinemethanol to yield 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. The process is relatively straightforward and can be optimized for large-scale production.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and inhibiting the recruitment of immune cells to the site of inflammation.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-4-6-16(7-5-15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMWGOPKGHYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)


![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)



![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)

